Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate
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Overview
Description
Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate is a complex azo compound known for its vibrant coloring properties. It is widely used in various industries, particularly in the production of dyes and pigments. This compound is characterized by its multiple azo groups, which contribute to its intense coloration and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalenesulfonic acid derivatives under alkaline conditions. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salts and using sodium hydroxide as the alkaline medium .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to obtain a high-purity dye suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to interact with various molecular targets, including proteins and nucleic acids. The pathways involved often include electron transfer processes, leading to changes in the oxidation state of the compound and its targets .
Comparison with Similar Compounds
Similar Compounds
- Disodium 3-(4-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-1-naphthyl)azo)salicylate
- Benzoic acid, 5-((4-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-1-naphthyl)azo)-2-hydroxy-, disodium salt
Uniqueness
Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate is unique due to its multiple azo groups, which provide enhanced stability and intense coloration compared to similar compounds. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .
Properties
CAS No. |
6406-87-7 |
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Molecular Formula |
C36H22N7Na3O10S3 |
Molecular Weight |
877.8 g/mol |
IUPAC Name |
trisodium;6-amino-4-hydroxy-3-[[4-[(4-phenyldiazenyl-7-sulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C36H25N7O10S3.3Na/c37-21-7-6-20-16-34(56(51,52)53)35(36(44)27(20)17-21)43-42-31-13-15-33(29-19-24(55(48,49)50)9-11-26(29)31)41-40-32-14-12-30(39-38-22-4-2-1-3-5-22)25-10-8-23(18-28(25)32)54(45,46)47;;;/h1-19,44H,37H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
InChI Key |
GLMGZPBESXZAHR-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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